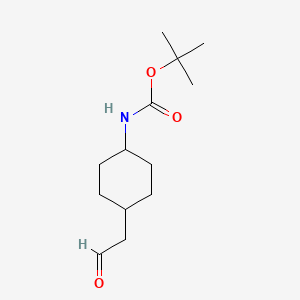

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Descripción general

Descripción

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a chemical compound with the molecular formula C13H23NO3 . It has a molecular weight of 241.33 g/mol . The IUPAC name for this compound is tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16) . The Canonical SMILES for this compound is CC(C)(C)OC(=O)NC1CCC(CC1)CC=O . Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in an inert atmosphere, under -20°C .Aplicaciones Científicas De Investigación

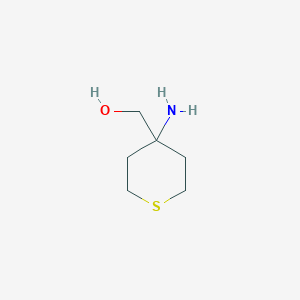

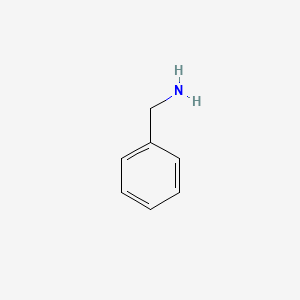

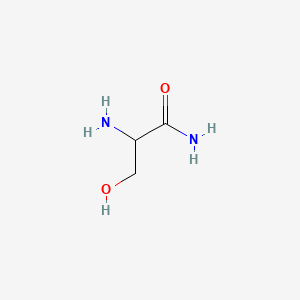

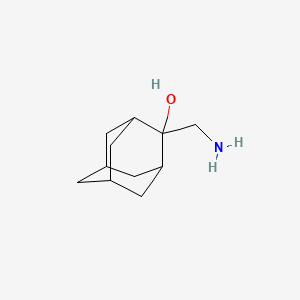

Enantioselective Synthesis Applications An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for potent CCR2 antagonists, was achieved with iodolactamization as the key step. This highlights its role in the synthesis of medically significant compounds (Campbell et al., 2009).

Crystal-Structure Studies Crystal-structure studies of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate offer insights into the molecular shapes and interactions of these compounds, providing a foundation for further biochemical and pharmacological studies (Kulkarni et al., 2016).

Chemical Synthesis and Characterization The synthesis and characterization of derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been explored for their potential applications in pharmaceutical chemistry (Kulkarni et al., 2016).

Role in Biocatalytic Processes Tert-butyl derivatives like tert-butyl 4-(2-oxoethyl)cyclohexylcarbamate are significant in biocatalytic processes, especially in the synthesis of commercial fragrances, demonstrating their importance in both the chemical and fragrance industries (Tentori et al., 2020).

Application in Sensory Materials Tert-butyl moieties in compounds like TCBT, which are benzothizole modified carbazole derivatives, play a crucial role in the formation of gels and organogels. These materials have applications as fluorescent sensory materials for detecting volatile acid vapors, highlighting the compound's importance in chemical sensing technologies (Sun et al., 2015).

Pesticide and Insecticide Development Studies on isomers of tert-butyl derivatives have shown potential in the development of insecticides, providing insights into the design of new, potent agricultural chemicals (Weston et al., 1995).

Catalytic Applications in Organic Synthesis Tert-butyl derivatives are used in catalytic applications within organic synthesis, indicating their significance in facilitating various chemical reactions and synthesizing complex organic compounds (Zhang et al., 2015).

Mecanismo De Acción

Target of Action

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is an intermediate for the synthesis of Cariprazine , a novel antipsychotic drug. The primary targets of Cariprazine are dopamine D3/D2 receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

As an intermediate in the synthesis of Cariprazine, it may interact with enzymes, proteins, and other biomolecules involved in the synthesis and metabolic processes of Cariprazine .

Cellular Effects

Given its role in the synthesis of Cariprazine, it may influence cell function indirectly through the actions of Cariprazine, which acts on dopamine D3/D2 receptors .

Molecular Mechanism

As an intermediate in the synthesis of Cariprazine, its effects at the molecular level are likely related to the actions of Cariprazine .

Metabolic Pathways

As an intermediate in the synthesis of Cariprazine, it may be involved in the metabolic pathways of Cariprazine .

Propiedades

IUPAC Name |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGBSEXLSWYFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B3021757.png)